5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
Description
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a cyclic urea derivative belonging to the imidazolidinedione class. Its structure features a central hydantoin core substituted with a 2-methoxyphenyl group at the 5-position and a methyl group at the same carbon.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-5-3-4-6-8(7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZQEJTRFWKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (): The 4-fluorophenyl analog exhibits a dihedral angle of 42.6° between the hydantoin core and the aryl ring, promoting coplanarity and facilitating hydrogen-bonded chain formation . This could decrease crystallinity and solubility compared to the fluorinated analog.
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione derivatives ():
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula.
Key Research Findings and Implications
- Positional Isomerism : The ortho-methoxy substitution in the target compound likely reduces planarity compared to para-substituted analogs, impacting solubility and crystallinity. This could necessitate formulation adjustments for drug delivery.
- Synthetic Challenges : Lower yields reported for imidazolidinediones compared to thiazolidinediones underscore the need for optimized synthetic routes to scale production .
Biological Activity
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the imidazolidine-2,4-dione core with a methoxyphenyl group, contributing to its unique biological activity. The chemical formula is and it is classified under various chemical databases for its potential medicinal applications.
Research indicates that this compound exhibits significant affinity for various receptors, particularly serotonin receptors. Its biological activity is primarily attributed to:
- Serotonin Receptor Interaction : The compound has been shown to act as an antagonist at the 5-HT7 receptor, influencing cyclic AMP production in human embryonic kidney cells (HEK293) . This interaction suggests potential applications in mood disorders and neuropharmacology.
- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound may possess antimicrobial and anticancer activities, making it a candidate for further exploration in these therapeutic areas .
Biological Activity Summary
Case Studies and Research Findings
- Pharmacodynamic Studies : A study evaluated the pharmacokinetic profile of various derivatives of this compound, highlighting its stability and metabolic transformations. The findings suggested that modifications to the structure could enhance its efficacy and selectivity towards desired biological targets .
- In Vivo Studies : In vivo tests demonstrated the compound's ability to induce hypotension and bradycardia, indicating cardiovascular effects likely mediated by nitric oxide release through muscarinic receptor activation . These results underscore its potential therapeutic applications in cardiovascular diseases.
- Comparative Analysis : A comparative study assessed the biological activities of several hydantoin derivatives, finding that this compound exhibited superior receptor binding affinity compared to other tested compounds .
Q & A
Q. What are the common synthetic routes for preparing 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione derivatives?
The synthesis typically involves alkylation or acylation of the hydantoin core. For example, derivatives are prepared via nucleophilic substitution using brominated ketones or acyl chlorides under anhydrous conditions. In , compound 24 was synthesized by reacting 5-(4-methoxyphenyl)-5-methylimidazolidinedione with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in pyridine, yielding 25% after purification . Similarly, compound 185 () utilized 2-bromo-1-(4-methoxyphenyl)ethan-1-one under general method B, achieving a 61% yield via optimized stoichiometry .
Q. How is NMR spectroscopy utilized to confirm the structure of synthesized derivatives?
¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments. For instance, in , the methoxy group in compound 185 appears at δ 3.86 ppm (singlet, 3H), while the methyl group on the hydantoin ring resonates at δ 1.76 ppm (s, 3H). Aromatic protons in the 2-methoxyphenyl group show splitting patterns between δ 7.03–7.64 ppm, consistent with para-substitution . Coupling constants and integration ratios further validate regiochemistry .
Q. What analytical techniques are essential for purity assessment?
Ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) and high-resolution mass spectrometry (HRMS) are standard. In , UPLC-MS confirmed molecular ions (e.g., m/z 405 [M+H]⁺ for compound 185 ) with >95% purity . HRMS provides exact mass matching (e.g., Δ < 2 ppm) to rule out impurities .
Advanced Research Questions
Q. What strategies can optimize low reaction yields in the synthesis of hydantoin derivatives?
Yield discrepancies (e.g., 25% for compound 24 vs. 61% for 185 ) arise from substituent electronic effects and steric hindrance. Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity, improving reactivity. Solvent choice (e.g., DMF in ) and stoichiometric excess (e.g., 1.45x bromo-ketone in ) also improve yields . Catalytic additives like NaI may accelerate SN2 pathways .
Q. How do substituents on the phenyl ring influence physicochemical properties?
Substituents alter solubility, logP, and metabolic stability. For example, the difluoromethoxy group in compound 185 () increases lipophilicity (logP = 2.8) compared to methoxy analogs, enhancing blood-brain barrier permeability. Thiophene-containing derivatives () exhibit red-shifted UV absorption (λmax ~280 nm), useful for photophysical studies .
Q. How to resolve discrepancies in spectral data during structural elucidation?
Contradictory NMR shifts may arise from dynamic conformational changes or solvent effects. For example, DMSO-d6 in induces deshielding of NH protons (δ 9.06 ppm), while CDCl3 in other studies shows δ 8.2–8.5 ppm. Cross-referencing with X-ray crystallography (e.g., ) resolves ambiguities by confirming bond angles and torsion strains .
Q. What computational methods predict the biological activity of novel derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2. In , Z-isomers of benzylidene derivatives showed higher binding scores than E-isomers due to planar conformations . QSAR models correlate logP and Hammett constants (σ) with IC50 values .
Q. How to design derivatives for enhanced metabolic stability?
Introducing electron-withdrawing groups (e.g., -CF₃ in ) reduces oxidative metabolism. Deuterating labile C-H bonds (e.g., methyl groups) prolongs half-life. ’s difluoromethoxy group resists hepatic CYP450 cleavage, as shown in microsomal stability assays (t₁/₂ > 120 min) .
Methodological Tables
Table 1. Key Synthetic Methods and Yields
| Derivative | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Compound 24 | 5-(4-Methoxyphenyl)-imidazolidinedione + 2-bromo-1-(4-methoxyphenyl)ethanone | Pyridine, RT, 24h | 25% | |
| Compound 185 | 5-(Difluoromethoxyphenyl)-imidazolidinedione + 2-bromo-1-(4-methoxyphenyl)ethanone | DMF, 60°C, 12h | 61% |
Table 2. NMR Data for Common Substituents
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-Methoxyphenyl | 7.03–7.47 (m, aromatic H) | 155.3 (C-O), 116.3 (CF₂) |
| Hydantoin Methyl | 1.76 (s, 3H) | 24.9 (CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
